molecular formula C19H31NO7 B159195 Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol CAS No. 207983-04-8

Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol

Cat. No.: B159195
CAS No.: 207983-04-8
M. Wt: 385.5 g/mol
InChI Key: ZBOQQGAVXCUYJM-UHFFFAOYSA-N
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Description

Metoprolol succinate is a beta-1-selective (cardioselective) adrenergic receptor blocking agent, commonly used in the treatment of hypertension, angina pectoris, and heart failure. It is also used to reduce mortality due to myocardial infarction. Metoprolol succinate is the extended-release form of metoprolol, which allows for once-daily dosing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metoprolol succinate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield metoprolol. The final step involves the reaction of metoprolol with succinic acid to form metoprolol succinate .

Industrial Production Methods

In industrial settings, the production of metoprolol succinate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Metoprolol succinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized metabolites and substituted derivatives of metoprolol .

Scientific Research Applications

Metoprolol succinate has a wide range of scientific research applications:

Mechanism of Action

Metoprolol succinate works by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metoprolol succinate’s extended-release formulation allows for once-daily dosing, improving patient compliance. It also has a more stable pharmacokinetic profile compared to metoprolol tartrate .

Properties

CAS No.

207983-04-8

Molecular Formula

C19H31NO7

Molecular Weight

385.5 g/mol

IUPAC Name

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

ZBOQQGAVXCUYJM-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O

Synonyms

1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Reactant of Route 2
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Reactant of Route 3
Reactant of Route 3
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Reactant of Route 4
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Reactant of Route 5
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Reactant of Route 6
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol

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